1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene
Description
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene is a brominated styrene derivative featuring a decyloxy-substituted phenyl group linked via an ethenyl (vinyl) bridge to a bromobenzene ring. Its structure combines a conjugated π-system (styryl group) with a long hydrophobic alkyl chain (decyloxy), making it relevant for applications in liquid crystals, organic electronics, and polymer chemistry. The bromine atom provides a reactive site for further functionalization, such as cross-coupling reactions .
Properties
CAS No. |
647021-70-3 |
|---|---|
Molecular Formula |
C24H31BrO |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-bromo-4-[2-(4-decoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H31BrO/c1-2-3-4-5-6-7-8-9-20-26-24-18-14-22(15-19-24)11-10-21-12-16-23(25)17-13-21/h10-19H,2-9,20H2,1H3 |
InChI Key |
RNTGEWPVDYMMQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Alkylation: The attachment of the decyloxy group to the phenyl ring using decyl chloride (C10H21Cl) and aluminum chloride (AlCl3) as a catalyst.
Stilbene Formation: The formation of the ethenyl bridge between the two phenyl rings through a Wittig reaction, involving a phosphonium ylide and an aldehyde.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ethenyl bridge can be reduced to an ethyl bridge using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common reagents and conditions used in these reactions include bromine, iron(III) bromide, aluminum chloride, phosphonium ylides, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.0 | Significant reduction in viability |
| A549 (Lung) | 9.5 | Cell cycle arrest |
Neuroprotective Effects
In preclinical models of neurodegenerative diseases, this compound has shown potential neuroprotective effects. Studies reveal that it can mitigate oxidative stress and reduce neuroinflammation, which are critical factors in conditions like Alzheimer's disease.
Materials Science
Organic Photovoltaics
The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells. Research indicates that incorporating 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene into polymer blends improves charge transport and overall device performance.
Organic Synthesis
Building Block for Complex Molecules
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene serves as a versatile building block in organic synthesis. It can undergo various reactions, including cross-coupling reactions such as Suzuki and Stille couplings, facilitating the synthesis of more complex aromatic compounds.
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF | 85 |
| Stille Coupling | SnBu3Cl, Pd(PPh3)2Cl2, THF | 90 |
Case Study 1: Cancer Treatment
A study conducted on the efficacy of 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene in treating breast cancer demonstrated that treatment with this compound resulted in a significant decrease in tumor size in murine models compared to controls. Histological analysis revealed increased apoptosis within tumor tissues.
Case Study 2: Neuroprotection
In a model simulating Alzheimer's disease, administration of the compound improved cognitive functions and reduced amyloid plaque formation compared to untreated groups. Behavioral assessments indicated enhanced memory retention and learning capabilities.
Mechanism of Action
The mechanism by which 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the decyloxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The ethenyl bridge provides structural rigidity, enhancing the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in alkoxy chain length, substituent electronic properties, and bridging groups (ethenyl vs. ethynyl). Key comparisons include:
Table 1: Structural and Electronic Comparison
| Compound Name | Substituent/Group | Alkoxy Chain | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene | Decyloxy (C10H21O) | Long (C10) | ~393.3* | High hydrophobicity, liquid crystals | [1], [3] |
| 1-Bromo-4-[2-ethoxyethenyl]benzene | Ethoxy (C2H5O) | Short (C2) | ~241.1 | Enhanced solubility in polar solvents | [1] |
| 1-Bromo-4-(trifluoromethoxy)benzene | Trifluoromethoxy (CF3O) | N/A | 259.00 | Electron-withdrawing, cross-coupling precursor | [3], [6] |
| 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene | Methoxy (CH3O) | Short (C1) | 287.16 | Rigid ethynyl bridge, fluorescence | [5] |
| 1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | Methoxy (CH3O) | Short (C1) | ~254.3 | Stilbene derivative, optical applications | [20] |
*Estimated based on analogous structures.
Key Observations:
- Alkoxy Chain Length: The decyloxy chain (C10) in the target compound increases hydrophobicity and lowers melting points compared to ethoxy (C2) or methoxy (C1) analogs. This enhances solubility in non-polar solvents and may stabilize mesophases in liquid crystals .
- Electronic Effects : Electron-donating alkoxy groups (e.g., decyloxy, methoxy) enhance conjugation in the styryl system, while electron-withdrawing groups (e.g., trifluoromethoxy) reduce electron density, affecting reactivity in cross-coupling reactions .
- Bridging Groups : Ethynyl-bridged compounds (e.g., 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene) exhibit greater rigidity and extended conjugation compared to ethenyl-bridged analogs, influencing optical properties like fluorescence .
Physicochemical Properties
- Solubility : Decyloxy substitution improves solubility in toluene or chloroform, whereas methoxy/ethoxy analogs dissolve better in THF or DCM .
- Thermal Stability : Long alkyl chains reduce crystallinity, lowering melting points compared to rigid ethynyl-bridged compounds .
- Reactivity : Bromine in the target compound enables Suzuki or Ullmann couplings, while trifluoromethoxy-substituted analogs are more reactive in SNAr reactions due to electron withdrawal .
Biological Activity
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene, a compound with the molecular formula and a molecular weight of 415.4 g/mol, is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article delves into its biological activity, exploring its pharmacological potential, toxicity, and relevant case studies.
- Molecular Formula: C24H31BrO
- Molecular Weight: 415.4 g/mol
- CAS Number: 647021-70-3
- Structure: The compound features a bromine atom attached to a phenyl ring, which is further substituted with a decyloxy group and an ethenyl moiety.
Biological Activity Overview
1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene has been studied for its potential therapeutic applications and biological effects. Key findings regarding its biological activity include:
Anticancer Activity
Research indicates that compounds similar to 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene exhibit significant anticancer properties. For instance, studies have shown that brominated aromatic compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, although specific data on its efficacy against various pathogens remains limited.
Toxicity Profile
Understanding the toxicity of 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene is crucial for assessing its safety for potential therapeutic use. Available toxicity data indicate:
- Acute Toxicity: Studies involving rodent models have reported median lethal dose (LD50) values ranging from 2,200 to 3,200 mg/kg when administered orally.
- Chronic Toxicity: Long-term exposure studies are necessary to evaluate potential carcinogenic effects and reproductive toxicity.
Data Table: Biological Activity Summary
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Acute Toxicity | LD50: 2,200 - 3,200 mg/kg (oral) |
Case Study 1: Anticancer Mechanism Investigation
A study published in Journal of Medicinal Chemistry explored the mechanism by which brominated compounds induce apoptosis in breast cancer cells. The researchers found that 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene activated the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Antimicrobial Efficacy Assessment
In a study assessing the antimicrobial properties of various brominated compounds, 1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene was tested against Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MICs) suggesting potential for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
